![molecular formula C19H16N6O2S B2828958 1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate CAS No. 1396860-21-1](/img/structure/B2828958.png)
1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate” is a complex organic molecule that contains several functional groups including a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, a tetrazol-1-yl group, and a benzoate group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. These groups would likely contribute to the overall polarity, reactivity, and other physical-chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the azetidin-3-yl group might undergo reactions with nucleophiles, while the tetrazol-1-yl group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple aromatic rings and heteroatoms (nitrogen, sulfur, and oxygen) would likely make this compound relatively polar .Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
Compounds with structures related to "1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate" have been synthesized using microwave-assisted methods, demonstrating rapid and efficient production. These compounds have shown significant pharmacological activities, including antibacterial and antifungal properties against various strains like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006).
Synthesis of Azetidin-2-ones and Evaluation as Antimicrobial Agents
Novel azetidin-2-ones, sharing a structural motif with the query compound, have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown potential as antimicrobial agents, underscoring the versatility of such structures in drug development (Ansari & Lal, 2009).
Anti-Diabetic and Renoprotective Activities
Research into benzazole, thiazolidinone, and azetidin-2-one derivatives has revealed compounds with remarkable anti-diabetic potency and significant renoprotective activity. This illustrates the potential for compounds with similar structures to be developed into treatments for diabetes and kidney-related diseases (Abeed, Youssef, & Hegazy, 2017).
Corrosion Inhibition in Oil-well Tubular Steel
Derivatives similar to the query compound have been investigated for their role in corrosion inhibition, specifically for oil-well tubular steel in hydrochloric acid solutions. This application is crucial for the petroleum industry, offering a method to protect infrastructure against corrosive damage (Yadav, Sharma, & Kumar, 2015).
Anticancer Evaluation and Molecular Docking Study
Compounds containing thiadiazole scaffolds, related to the chemical structure , have been synthesized and evaluated for their anticancer activities. Through molecular docking studies, these compounds have demonstrated promising anticancer properties, highlighting the potential for related compounds in oncology research (Tiwari et al., 2017).
Future Directions
properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(tetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12-4-2-7-16-17(12)21-19(28-16)24-9-15(10-24)27-18(26)13-5-3-6-14(8-13)25-11-20-22-23-25/h2-8,11,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGBXILBWPHCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



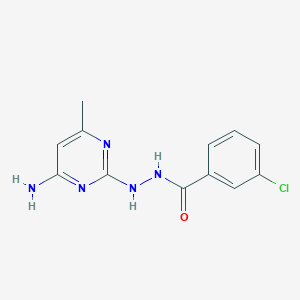
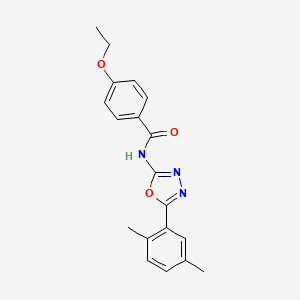


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2828885.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)
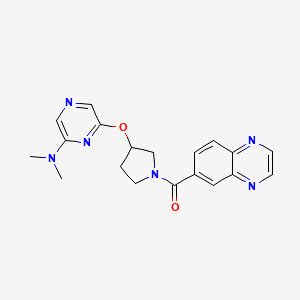
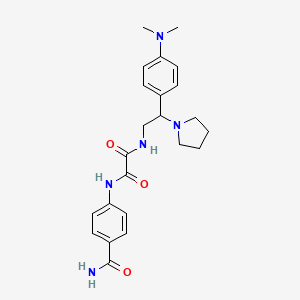
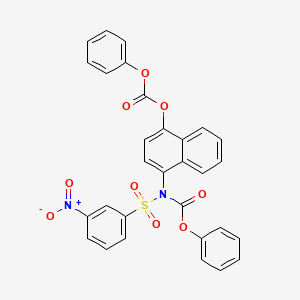
![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)
![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)